

Caflanone PI4Kiii β inhibition pathway

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Compound Focus: Caflanone

CAS No.: 199167-23-2

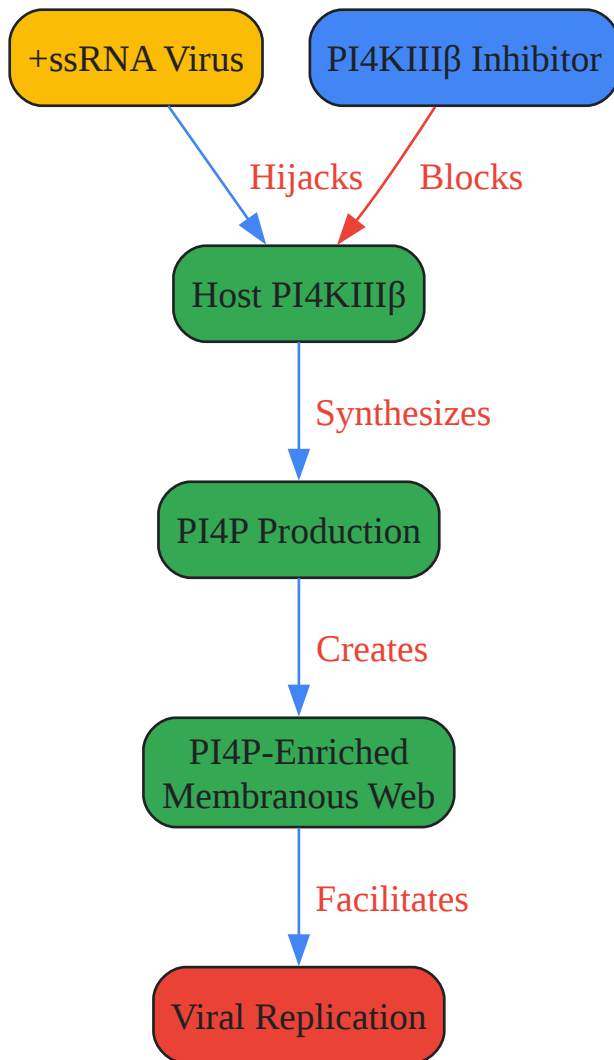
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PI4KIII β in Viral Replication

PI4KIII β is a key host factor that many positive-sense single-stranded RNA viruses hijack to replicate. These viruses use the kinase to create specialized replication compartments enriched with its product, Phosphatidylinositol 4-phosphate (PI4P). This PI4P-rich environment is crucial for viral replication and survival [1].

The diagram below illustrates how viruses exploit PI4KIII β and how inhibitors counter this process.



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PI4KIIIβ Inhibitors and Quantitative Antiviral Data

Researchers have developed potent and selective PI4KIIIβ inhibitors to block this viral mechanism. The table below summarizes quantitative data for key inhibitors from the search results, demonstrating their potency and selectivity.

| Compound ID/Name | Target | Antiviral Activity (EC ₅₀ , μM) | Cytotoxicity (CC ₅₀ , μM) | Selectivity Index (SI) | Key Characteristics |
|-------------------|------------------------|---|---|---|--|
| 7f | PI4KIIIβ | 0.0076 (hRV-A21) [1] | >35 [1] | >2793 (hRV-A21) [1] | High selectivity (>1000-fold over PI3Ks), broad-spectrum activity against enteroviruses [1]. |
| PIK-93 | PI4KIIIβ & other PI3Ks | 1.6 (hRV-A21) [1] | 15.8 [1] | 10 (hRV-A21) [1] | Early inhibitor; high cross-reactivity with other lipid kinases [2] [1]. |
| IN-9 / Compound B | PI4KIIIβ | Information not specified in search results | Information not specified in search results | Information not specified in search results | >1000-fold selective over PI3Ks; used to study oncogene addiction in cancer [3]. |

Protocol for Assessing PI4KIIIβ Inhibitors

The search results describe a methodology for evaluating novel PI4KIIIβ inhibitors, which typically involves the following steps [1]:

- **High-Throughput Phenotypic Screening**

- **Objective:** To identify initial "hit" compounds with antiviral activity.
- **Method:** Screen chemical libraries using a cytopathogenic effect (CPE) reduction assay in host cells (e.g., H1HeLa cells) infected with a target virus (e.g., human rhinovirus, hRV-B14).
- **Readout:** The **Effective Concentration (EC₅₀)**, which is the concentration required to achieve 50% protection of the virus-induced CPE, is calculated.

- **Cytotoxicity Assay**

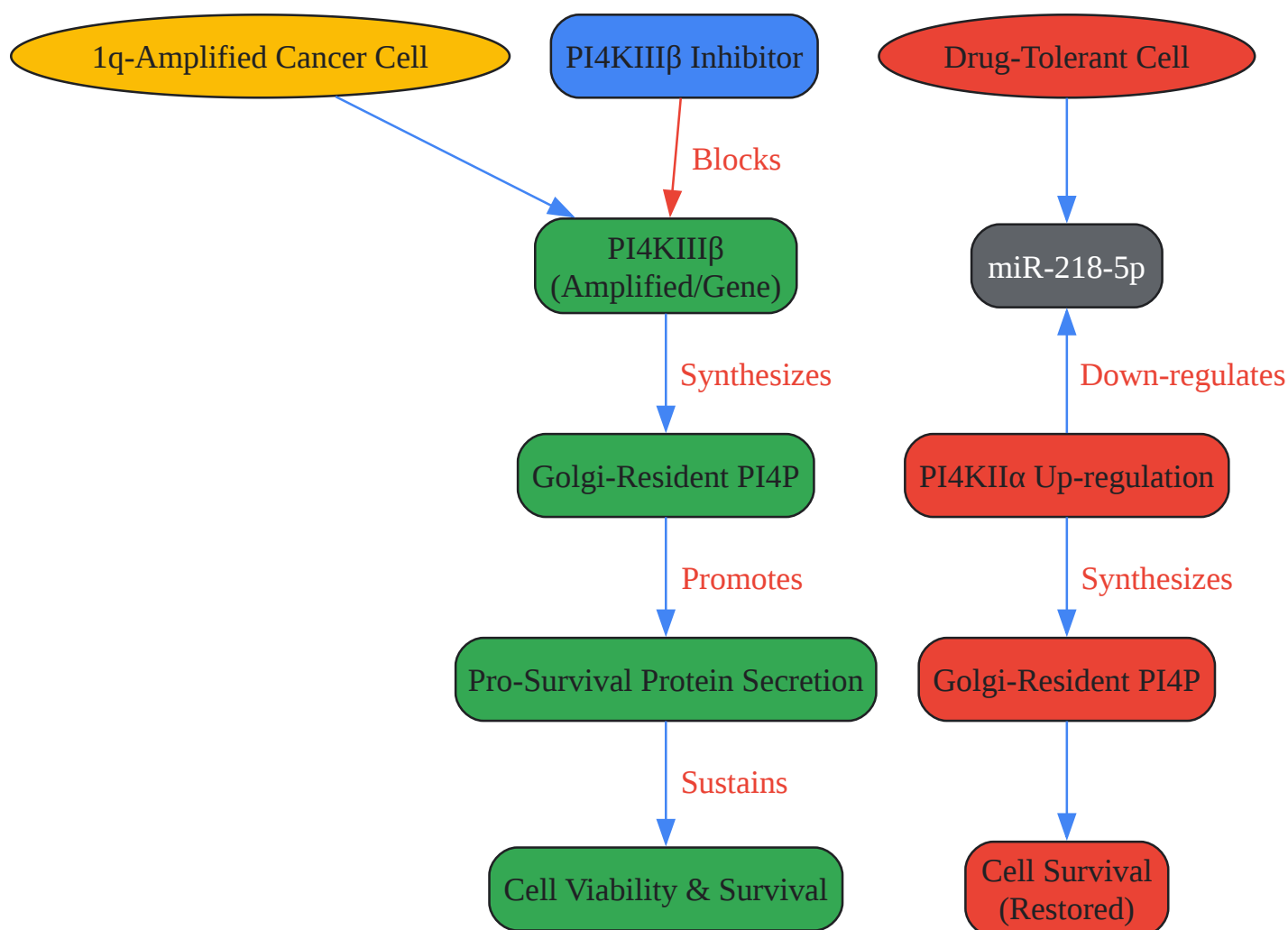
- **Objective:** To determine the compound's toxicity to the host cells.

- **Method:** Treat uninfected host cells with the compound and measure cell viability using a standard assay like MTT.
 - **Readout:** The **Cytotoxic Concentration (CC₅₀)**, which is the concentration that causes 50% cell death, is calculated. This is used with the EC₅₀ to determine the **Selectivity Index (SI = CC₅₀ / EC₅₀)**.
- **Kinase Inhibition Profiling**
 - **Objective:** To confirm the compound's molecular target and assess selectivity.
 - **Method:** Use an in vitro kinase assay to test the compound's ability to inhibit PI4KIIIβ enzymatic activity directly. This is also tested against related kinases (e.g., PI4KIIIα, PI3Ks) to establish selectivity.
 - **Readout:** The **Half-Maximal Inhibitory Concentration (IC₅₀)** for PI4KIIIβ and other kinases.
 - **Mechanism of Action Studies**
 - **Time-of-Drug-Addition Assay:** To identify which stage of the viral life cycle (entry, replication, assembly) is inhibited.
 - **Plaque Reduction Assay:** To confirm the reduction in infectious viral progeny.
 - **Viral Replicon Assay:** To specifically demonstrate inhibition of viral RNA replication.

PI4KIIIβ in Cancer and Resistance Mechanisms

Beyond virology, PI4KIIIβ is a potential target in oncology. The chromosome 1q21.3 region encoding PI4KIIIβ is frequently amplified in cancers like lung adenocarcinoma (LUAD). Cancer cells with this amplification become "addicted" to PI4KIIIβ, as it is essential for generating Golgi-resident PI4P, which in turn drives the secretion of pro-survival proteins [3].

The diagram below illustrates this addiction and a discovered resistance mechanism.



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This research shows that while potent PI4KIIIβ inhibitors can be developed, their therapeutic application requires strategies to overcome inherent redundancy and adaptive resistance in cellular systems [3].

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